2-(Pyrimidin-4-yl)benzo[d]thiazole
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Overview
Description
2-(Pyrimidin-4-yl)benzo[d]thiazole is a heterocyclic compound that features a pyrimidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with pyrimidine derivatives under reflux conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyrimidine ring.
Scientific Research Applications
2-(Pyrimidin-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-4-yl)benzo[d]thiazole
- 2-(Pyridin-2-yl)benzo[d]thiazole
- 2-(Pyrimidin-2-yl)benzo[d]thiazole
Uniqueness
2-(Pyrimidin-4-yl)benzo[d]thiazole is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit enhanced potency in certain biological assays and offer unique opportunities for chemical modifications .
Properties
Molecular Formula |
C11H7N3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-pyrimidin-4-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3S/c1-2-4-10-8(3-1)14-11(15-10)9-5-6-12-7-13-9/h1-7H |
InChI Key |
JHOYIPRFLVMLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=NC=C3 |
Origin of Product |
United States |
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